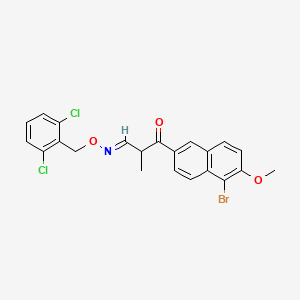

3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

Description

IUPAC Name: 1-(5-bromo-6-methoxynaphthalen-2-yl)-3-[(2,6-dichlorophenyl)methoxyimino]-2-methylpropan-1-one CAS Number: 338420-27-2 Molecular Formula: C₂₂H₁₈BrCl₂NO₃ Molecular Weight: 511.2 g/mol (calculated) Purity: 95% (as per AK Scientific, Inc.) . Use: Restricted to research and development under expert supervision .

Properties

IUPAC Name |

(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-[(2,6-dichlorophenyl)methoxyimino]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrCl2NO3/c1-13(11-26-29-12-17-18(24)4-3-5-19(17)25)22(27)15-6-8-16-14(10-15)7-9-20(28-2)21(16)23/h3-11,13H,12H2,1-2H3/b26-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCQPLNIRIWKRJ-KBKYJPHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=NOCC1=C(C=CC=C1Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=N/OCC1=C(C=CC=C1Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrCl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is a synthetic compound with a complex molecular structure characterized by its brominated naphthalene and oxime functionalities. Its potential biological activities have garnered attention in pharmaceutical research, particularly for its anticancer properties and interactions with various biological targets.

- Molecular Formula : C22H18BrCl2NO3

- Molecular Weight : 495.19 g/mol

- CAS Number : 338420-27-2

- Structure : The compound features a naphthalene ring substituted with bromine and methoxy groups, alongside a ketone and oxime functional group.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its cytotoxic effects against cancer cell lines, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, it has shown significant cytotoxicity against the MDA-MB-231 breast cancer cell line.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-(5-Bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime | MDA-MB-231 | 27.6 | Induction of apoptosis via mitochondrial pathway |

| Control (Paclitaxel) | MDA-MB-231 | 10.0 | Microtubule stabilization |

The compound's IC50 value of 27.6 μM indicates a moderate level of potency compared to established chemotherapeutics like Paclitaxel, which has an IC50 of 10.0 μM .

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Microtubule Interaction : Similar to other anticancer agents, it may disrupt microtubule dynamics, although further studies are needed to confirm this mechanism explicitly.

Case Studies

- Study on MDA-MB-231 Cells : A detailed study assessed the cytotoxic effects of various derivatives of similar structures on MDA-MB-231 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better cellular uptake .

- Comparative Analysis : In a comparative study involving multiple naphthalene derivatives, the compound was found to be one of the most potent in inhibiting cell proliferation among the tested analogs .

Comparison with Similar Compounds

Key Structural Features:

- A naphthalene core substituted with bromo (Br) and methoxy (OCH₃) groups.

- A propanal oxime ether moiety linked to a 2,6-dichlorobenzyl group.

- Methyl substitution at the C2 position of the propanal chain.

Hazard Profile :

- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory system toxicity (Category 3) .

- Handling : Requires ventilation, protective gear, and avoidance of ignition sources .

Structural Analogues in Pharmaceutical Research

W-84 (CAS Not Provided)

- Structure : Contains two isoindole-1,3-dione (phthalimide) groups linked via propane and hexane chains with dimethylazanium moieties .

- Key Differences :

- Lacks the naphthyl and dichlorobenzyl groups.

- Positively charged azanium groups enhance solubility but reduce membrane permeability compared to the neutral oxime ether in the target compound.

Duo3 (CAS Not Provided)

- Structure : Bis-pyridinium compound with propane-1,3-diyl spacers and dichlorobenzyloxime groups .

- Key Differences: Dual positive charges (pyridinium) vs. the neutral oxime in the target compound.

Oxime Ether Derivatives with Dichlorobenzyl Groups

AKOS005093316 (CAS 320420-30-2)

- Structure : 3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime .

- Key Differences :

- Substituted phenyl ring (2,4-dichlorobenzyl) instead of naphthyl.

- Higher lipophilicity (LogP ~7.76) due to additional chlorine atoms, compared to the target compound’s LogP (estimated ~5.2).

4-(tert-Butylsulfanyl)-3-nitrobenzene O-(2,6-dichlorobenzyl)oxime (CAS 303996-35-2)

- Structure : Nitro and tert-butylsulfanyl substituents on the benzene ring .

- Key Differences :

- Electron-withdrawing nitro group increases reactivity.

- tert-Butylsulfanyl enhances steric bulk, reducing metabolic stability compared to the methoxy group in the target compound.

Comparative Data Table

Functional Group Impact Analysis

- Dichlorobenzyloxime Moiety : Common in agrochemicals (e.g., pyributicarb ) and pharmaceuticals, this group confers resistance to hydrolysis but may increase toxicity (e.g., respiratory hazards in the target compound ).

- Naphthyl vs.

- Bromo vs. Methoxy : Bromo substitution increases molecular weight and may enhance halogen bonding, while methoxy improves solubility.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation exposure .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to Category 2 skin/eye irritation hazards .

- Storage : Store in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via approved waste facilities .

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Q. How should researchers assess and mitigate risks associated with acute toxicity?

- Methodological Answer :

- Hazard Identification : The compound causes respiratory irritation (GHS Category 3) and acute inflammation upon exposure .

- Exposure Monitoring : Implement airborne particle detectors in workspaces, as no OSHA/NIOSH exposure limits are defined .

- Controlled Experiments : Use sealed reaction systems to limit aerosol generation. Pre-treat work surfaces with absorbent pads to contain spills .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying experimental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to study degradation pathways .

- Analytical Methods : Use HPLC-PDA to track purity changes (>95% initial purity) and LC-MS to identify degradation byproducts .

- Data Interpretation : Compare stability profiles with structurally similar oxime derivatives (e.g., OXE-B in ) to infer reactivity trends.

Q. What strategies are recommended for resolving contradictions in reported toxicity data?

- Methodological Answer :

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on lung epithelial cells) to validate respiratory toxicity claims .

- Comparative Analysis : Cross-reference acute toxicity symptoms (e.g., skin inflammation ) with analogs like 2,6-dichlorobenzyl derivatives to identify structure-activity relationships.

- Chronic Exposure Models : Conduct subacute rodent studies (28-day exposure) to assess organ-specific toxicity, as no long-term data exists .

Q. How can synthesis protocols be optimized to improve yield and purity?

- Methodological Answer :

- Reaction Optimization : Vary solvents (e.g., DCM vs. THF), catalysts (e.g., triethylamine ), and stoichiometry during oxime formation.

- Purification : Use column chromatography (SiO₂, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

- Quality Control : Validate purity via ¹H/¹³C NMR (e.g., δ 8.63 ppm for oxime protons ) and HRMS (e.g., m/z 328.1420 for related oximes ).

Q. What methodologies are suitable for establishing safe occupational exposure limits?

- Methodological Answer :

- Air Sampling : Deploy OSHA-VTIS or NIOSH 0500 methods to quantify airborne concentrations during handling .

- Threshold Modeling : Use NOAEL/LOAEL data from acute toxicity studies to propose provisional exposure limits (e.g., <0.1 mg/m³).

- Engineering Controls : Install HEPA filters and negative-pressure ventilation in storage areas to minimize dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.